molecular formula C15H21BO3 B7956978 1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone

1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone

Cat. No.: B7956978
M. Wt: 260.14 g/mol
InChI Key: XXNZTOODFCSLDD-UHFFFAOYSA-N
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Description

1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone is an organic compound with the molecular formula C14H19BO3 and a molecular weight of 246.11 g/mol . This compound is known for its unique structure, which includes a boronic ester group, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone typically involves the borylation of benzyl derivatives. One common method is the palladium-catalyzed borylation of benzylic C-H bonds using pinacol boronate esters . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The scalability of the borylation reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product .

Properties

IUPAC Name

1-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-11(17)13-8-6-12(7-9-13)10-16-18-14(2,3)15(4,5)19-16/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNZTOODFCSLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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